![molecular formula C19H15N7O2 B2505512 N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide CAS No. 1775354-75-0](/img/structure/B2505512.png)

N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

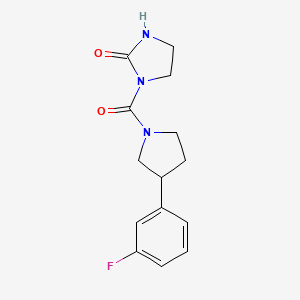

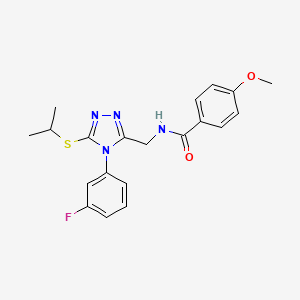

The compound “N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including an oxadiazole and a triazolo-pyridine . It also features an indole moiety attached to a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as annulation and desulfurization/intramolecular rearrangement . The yield of these reactions can be quite high, with some reactions yielding up to 94% of the desired product . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of similar anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH 2 group was revealed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the formation of the 1,2,4-oxadiazole core at ambient temperature . This process may involve the use of a MOH–DMSO medium . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the yield of similar compounds can be quite high, with some reactions yielding up to 94% of the desired product . The melting point of similar compounds can range from 115–117 °C .Applications De Recherche Scientifique

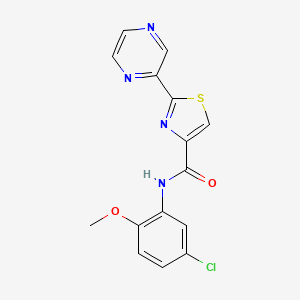

Microwave-Assisted Synthesis and Antimicrobial Evaluation

One study demonstrated the microwave-assisted synthesis of various diazoles bearing indole moieties, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and [1,3,4]oxadiazoles, which are structurally related to the compound . These compounds were evaluated for their antimicrobial properties, showcasing the potential of such structures in developing new antimicrobial agents (Gomha & Riyadh, 2011).

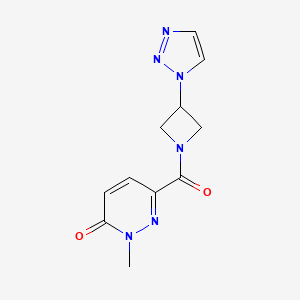

Antimicrobial Activities of Triazole Derivatives

Another study focused on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, assessing their antimicrobial activities. This research highlights the significance of triazole derivatives, akin to the core structure of the compound , in antimicrobial applications (Bayrak et al., 2009).

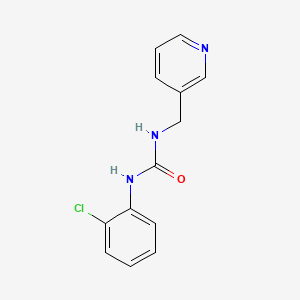

Antibacterial Activity of Pyrrolidine Derivatives

The synthesis and antibacterial activity assessment of pyrrolidine derivatives incorporating triazole and other heterocyclic moieties were explored in another study. These derivatives showed promising antibacterial activity, underlining the potential therapeutic applications of compounds with similar structural features (Balandis et al., 2019).

Synthesis and Characterization of Heterocyclic Derivatives

Research into the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole and oxadiazole rings revealed insights into the structural and functional diversity of such compounds. This study contributes to understanding the chemical properties and potential applications of complex heterocyclic systems (El‐Sayed et al., 2008).

Potential Anticancer Agents

A synthesis effort aimed at creating new 3-heteroarylindoles with potential anticancer activity involved structures similar to the compound . This research underscores the potential utility of such compounds in anticancer therapy (Abdelhamid et al., 2016).

Orientations Futures

The future directions for this compound could involve further exploration of its potential therapeutic applications. For instance, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Therefore, this compound could potentially be explored for similar applications.

Mécanisme D'action

Target of Action

For instance, 1,2,4-oxadiazole derivatives have shown agricultural biological activities , and indole derivatives have been found in many important synthetic drug molecules, binding with high affinity to multiple receptors .

Mode of Action

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that it might interact with its targets in a similar way to amide compounds, but with increased stability.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole and indole derivatives , it’s likely that this compound could affect multiple pathways.

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is known for its better hydrolytic and metabolic stability , which could potentially impact its absorption, distribution, metabolism, and excretion.

Result of Action

1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N7O2/c1-11-21-19(28-25-11)13-6-7-26-16(9-13)23-24-17(26)10-20-18(27)15-8-12-4-2-3-5-14(12)22-15/h2-9,22H,10H2,1H3,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXOBFVEIZNCDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)

![4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2505435.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)

![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)